

Natural Sources of Methyl Gallate

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Compound Focus: Methyl Gallate

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Methyl gallate is widely distributed in the plant kingdom. The following table lists some specific plants where it has been identified.

Source Plant	Part of Plant / Context
<i>Terminalia myriocarpa</i> [1] [2]	-
<i>Bergenia ciliata</i> (hairy Bergenia) [1]	-
<i>Geranium niveum</i> [1]	-
<i>Paeonia anomala</i> [1]	Fruit extract
Wine [1]	Beverage
<i>Sapium sebiferum</i> [3]	Herbs
<i>Galla Rhois</i> [4] [3]	-
<i>Toona sinensis</i> [3]	-
Baiyacha (a wild tea plant) [5]	Young shoots (particularly rich in 3"-methyl-epigallocatechin gallate , a methylated catechin)

Key Biological Activities and Research Applications

Research has uncovered several promising biological activities and potential therapeutic applications for **methyl gallate**.

- **Antimicrobial Activity:** **Methyl gallate** exhibits strong, broad-spectrum antimicrobial effects [3]. It inhibits oral pathogens like *Streptococcus mutans* and prevents biofilm formation [3]. It also shows synergy with conventional antibiotics; combinations of **methyl gallate** and nalidixic acid demonstrated improved inhibition of nalidixic acid-resistant bacteria [4]. A 2021 study identified the bacterial **ClpP protease** as a potential molecular target for **methyl gallate**, disrupting bacterial proteostasis [6].
- **Anticancer and Immunomodulatory Effects:** **Methyl gallate** exhibits potent antitumor activity by inhibiting tumor infiltration of **CD4+CD25+ regulatory T cells (Tregs)** [2] [3]. This modulation of the tumor microenvironment can reverse immune suppression and enhance cancer therapy efficacy [3].
- **Anti-inflammatory and Antioxidant Properties:** **Methyl gallate** functions as a natural antioxidant in food preservation, inhibiting oil oxidation during frying [7]. It also possesses a **dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase inhibitory activity**, which may contribute to anti-inflammatory effects [3].
- **Material Science Application:** **Methyl gallate** has been used in the green synthesis of silver nanoparticles, which can serve as colorimetric probes for detecting the antibiotic gentamicin in complex biological and environmental samples [8].

Experimental Protocols for Key Activities

For researchers aiming to validate or explore these activities, here are summaries of key experimental methodologies.

Protocol 1: Assessing Antibacterial Activity and Synergy

This method is used to determine the Minimum Inhibitory Concentration (MIC) and check for synergistic effects with antibiotics [4].

- **Broth Microdilution Method:** Prepare a series of broth concentrations with serial dilutions of **methyl gallate** and/or antibiotics.
- **Checkerboard Assay:** Combine **methyl gallate** with an antibiotic in a two-dimensional microdilution scheme.
- **Inoculation:** Inoculate wells with a standardized bacterial suspension.
- **Incubation & Analysis:** Incubate and calculate the **Fractional Inhibitory Concentration Index (FICI)** to determine synergy ($FICI \leq 0.5$), partial synergy, or indifference [4].

Protocol 2: Evaluating Anti-Biofilm Activity

This protocol assesses the ability of **methyl gallate** to prevent biofilm formation by bacteria like *S. mutans* [3].

- **Culture Preparation:** Grow the test bacteria in an appropriate broth.
- **Biofilm Formation with Treatment:** Add the bacterial culture and sub-inhibitory concentrations of **methyl gallate** to a beaker-wire test system or a similar biofilm-promoting model.
- **Incubation:** Allow biofilms to form under suitable conditions.
- **Biofilm Quantification:** Quantify the formed biofilm using a crystal violet staining method or by measuring viable counts.
- **Statistical Analysis:** Compare the results to untreated controls to determine significant inhibition [3].

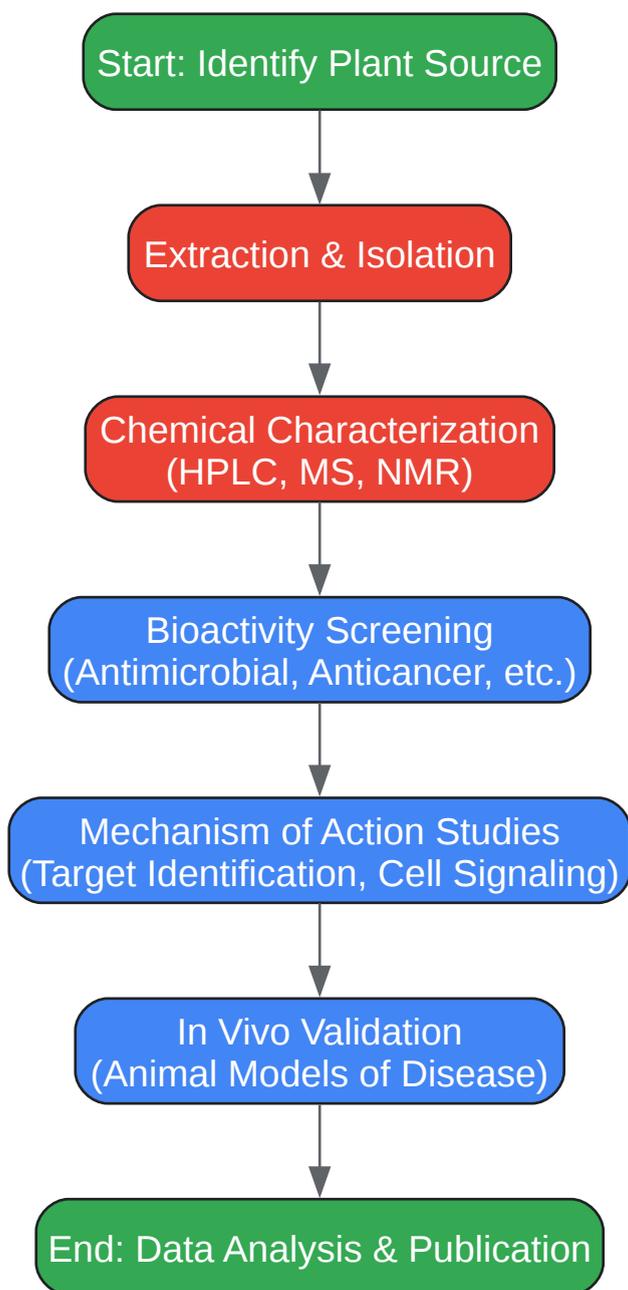
Protocol 3: Investigating Anticancer Mechanism via Treg Cell Analysis

This method analyzes the effect of **methyl gallate** on regulatory T cells in a tumor context [3].

- **In Vitro Treg Suppression Assay:** Co-culture Treg cells with effector CD4+ T cells in the presence of **methyl gallate**. Measure the proliferation of effector cells to assess if **methyl gallate** inhibits Treg-mediated suppression.
- **Flow Cytometry:** Treat Treg cells with **methyl gallate** and stain for surface markers (CTLA-4, CCR4) and the intracellular marker **Foxp3**. Analyze via flow cytometry to detect changes in expression levels.
- **In Vivo Tumor Model:** Administer **methyl gallate** to tumor-bearing mice.
- **Sample Analysis:** Harvest spleens and tumors. Process them into single-cell suspensions and stain for **CD4, CD25, and Foxp3**. Use flow cytometry to quantify the population of **CD4+CD25+Foxp3(high)** Treg cells in both the tumor and spleen, comparing treated and untreated groups [3].

Research Workflow Diagram

The following diagram outlines a general experimental workflow for studying **methyl gallate**, from source identification to mechanistic investigation.



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